molecular formula C9H16 B077417 2-Methyl-4-octyne CAS No. 10306-94-2

2-Methyl-4-octyne

Cat. No. B077417
CAS RN: 10306-94-2
M. Wt: 124.22 g/mol
InChI Key: MBLOALSHICMMKJ-UHFFFAOYSA-N
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Patent
US08354398B2

Procedure details

To a solution of 4-methylpent-1-yne (0.588 mL, 5 mmol) in THF at −78° C. was added BuLi, 2.5 M in hexanes (2.200 mL, 5.50 mmol). After stirring 15 minutes at −78° C., the reaction mixture was allowed to warm to room temperature, 1-iodopropane (0.488 mL, 5.00 mmol) was added and the reaction mixture was stirred at rt for 3 days. The reaction mixture was quenched with water (50 mL) and the resulting mixture was transferred to a separatory funnel. The mixture was extracted with ether (75 mL). The organic layer was washed with brine (50 mL), dried (MgSO4) and concentrated to afford 2-methyloct-4-yne (555 mg, 4.47 mmol, 89% yield) as a light yellow liquid. 1H NMR (400 MHz, chloroform-d) δ ppm 0.91-0.99 (m, 9H) 1.45-1.53 (m, 2H) 1.70-1.81 (m, 1H) 2.03 (dt, J=6.5, 2.4 Hz, 2H) 2.12 (tt, J=7.0, 2.4 Hz, 2H).
Quantity
0.588 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.488 mL
Type
reactant
Reaction Step Two
Yield
89%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:6])[CH2:3][C:4]#[CH:5].[Li][CH2:8][CH2:9][CH2:10]C.ICCC>C1COCC1>[CH3:1][CH:2]([CH2:3][C:4]#[C:5][CH2:8][CH2:9][CH3:10])[CH3:6]

Inputs

Step One
Name
Quantity
0.588 mL
Type
reactant
Smiles
CC(CC#C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]CCCC
Name
hexanes
Quantity
2.2 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.488 mL
Type
reactant
Smiles
ICCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring 15 minutes at −78° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at rt for 3 days
Duration
3 d
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with water (50 mL)
CUSTOM
Type
CUSTOM
Details
the resulting mixture was transferred to a separatory funnel
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (75 mL)
WASH
Type
WASH
Details
The organic layer was washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
CC(C)CC#CCCC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 4.47 mmol
AMOUNT: MASS 555 mg
YIELD: PERCENTYIELD 89%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.